METHYL 2-{9-FLUORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a fluorine atom and an indoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves multi-step protocols. One common method starts with the condensation of isatin or 5-fluoroisatin with o-phenylenediamine, followed by cyclization to form the indoloquinoxaline core .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield . For instance, copper-doped cadmium sulfide nanoparticles or cerium (IV) oxide nanoparticles can be employed under specific conditions to achieve high yields . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its DNA-intercalating properties, which can stabilize DNA duplexes.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . The fluorine atom enhances its binding affinity to DNA, making it a potent cytotoxic agent . The compound targets specific molecular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor activity.
Cryptolepine: Another indoloquinoline alkaloid with significant biological activities.
Pyridocarbazole: A compound with a similar core structure, used in anticancer research.
Uniqueness
Methyl 2-{9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to the presence of the fluorine atom, which enhances its biological activity and binding affinity to DNA . This makes it a more potent compound compared to its analogs, offering potential advantages in therapeutic applications .
Properties
IUPAC Name |
methyl 2-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLPMWHSJIQGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.